Trimethylsilyl isobutyrate

Description

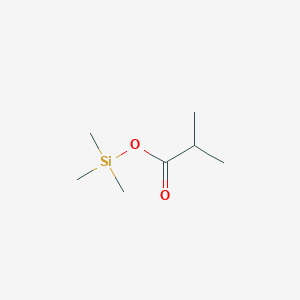

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-6(2)7(8)9-10(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTVTNNAFDOJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338991 | |

| Record name | Trimethylsilylisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16883-61-7 | |

| Record name | Trimethylsilylisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Elucidation Involving Trimethylsilyl Isobutyrate

Role as a Silyl (B83357) Ester Enolate Precursor

The primary role of trimethylsilyl (B98337) isobutyrate in the reactions discussed is to generate its more reactive isomer, a ketene (B1206846) silyl acetal (B89532). This is typically achieved in situ, and the resulting enolate equivalent engages with electrophiles, most commonly aldehydes, in aldol-type reactions.

The Mukaiyama aldol (B89426) reaction involves the addition of a silyl enol ether to a carbonyl compound, catalyzed by a Lewis acid. rsc.orgorganic-chemistry.org The trimethylsilyl group activates the enol and subsequently traps the hydroxyl group of the resulting aldol adduct. organic-chemistry.org This reaction is fundamental in organic synthesis for constructing β-hydroxy carbonyl compounds. rsc.org

Lanthanide triflates (Ln(OTf)₃), a class of water-tolerant Lewis acids, have been effectively employed to catalyze Mukaiyama aldol reactions. rsc.orgresearchgate.net While traditional Lewis acids like titanium tetrachloride (TiCl₄) require strictly anhydrous conditions, lanthanide triflates can function even in aqueous media, offering operational and environmental advantages. rsc.org

The catalytic activity and the resulting stereoselectivity of the reaction are influenced by the specific lanthanide cation used. For instance, gadolinium triflate (Gd(OTf)₃) has been shown to be an efficient catalyst for the reaction of silyl ketene acetals in dichloromethane. researchgate.net The use of chiral ligands, such as bis-pyridino-18-crown-6, in conjunction with rare earth metal triflates like praseodymium triflate (Pr(OTf)₃), allows for asymmetric catalysis, yielding aldol adducts with good to high stereoselectivity. researchgate.netacs.org The ionic diameter of the metal cation plays a crucial role in determining the diastereo- and enantioselectivity of the products. acs.org The reaction is generally believed to proceed through an open transition state. rsc.org In some cases, additives such as 2,6-di-tert-butylpyridine (B51100) have been found to improve the yields of aldol adducts derived from thioester silyl enol ethers. researchgate.netsci-hub.se

The Mukaiyama-type aldol reaction can also be catalyzed by Lewis bases. researchgate.net The reaction of trimethylsilyl enolates with aldehydes in the presence of a base can be complex, with the outcome dependent on the nature of the base and the reaction medium. researchgate.net Research has shown that mild Brønsted bases incorporating hydrogen bonding sites are effective catalysts for these transformations. researchgate.net

For the reaction involving silyl enolates derived from alkyl esters, such as methyl isobutyrate, a mechanism proceeding through an open transition state has been proposed. researchgate.net This is in contrast to other systems where a closed, cyclic transition state might be favored. researchgate.netharvard.edu The activation of the aldehyde by the catalyst is a key step. It has been hypothesized that catalysts with hydrogen bonding capabilities can offer extra stabilization in the transition state, balancing the Brønsted basicity and enhancing the reaction's efficiency. researchgate.net In a study of various catalysts, those featuring an amide N-H bond provided improved yields of the desired aldol product. researchgate.net

| Entry | Aldehyde | Base Catalyst (mol%) | Solvent | Yield (%) |

| 1 | Benzaldehyde | Catalyst A (10) | THF | 85 |

| 2 | 4-Chlorobenzaldehyde | Catalyst A (10) | THF | 82 |

| 3 | 4-Nitrobenzaldehyde | Catalyst A (10) | DME | 78 |

| 4 | Benzaldehyde | Catalyst B (10) | THF | 65 |

Table 1. Representative yields for the base-catalyzed aldol reaction of a silyl ketene acetal derived from an isobutyrate with various aldehydes. Data adapted from studies on base-catalyzed processes. researchgate.net Catalyst A represents a mild Brønsted base with hydrogen-bonding capabilities, while Catalyst B is a standard amine base.

A notable reaction pathway involving precursors like trimethylsilyl isobutyrate is an aldol addition followed by a deformylative elimination. This sequence has been utilized to synthesize β,β-disubstituted styrenes. In this process, an α,α-disubstituted aldehyde, such as isobutyraldehyde (B47883), condenses with an electron-rich aromatic aldehyde in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a hindered base like 2,6-lutidine. richmond.edu

The reaction is believed to proceed through the formation of an aldol adduct intermediate. This intermediate then undergoes ionization and a formal deformylation to yield the final styrene (B11656) product. richmond.edu The reactivity is sensitive to the electronic properties of the aromatic aldehyde; more electron-rich substrates react faster and give higher yields. richmond.edu For less reactive or sterically hindered aldehydes, heating is required to drive the reaction to completion. richmond.edu In contrast, electron-poor aryl aldehydes are generally poor substrates, often yielding only the initial aldol addition product without undergoing the subsequent elimination. richmond.edu

| Entry | Aryl Aldehyde | Temperature (°C) | Solvent | Yield of Styrene (%) |

| 1 | 4-(Dimethylamino)benzaldehyde | 25 | Dichloromethane | 95 |

| 2 | 4-Methoxybenzaldehyde | 25 | Dichloromethane | 88 |

| 3 | 2-Methoxybenzaldehyde | 60 | 1,2-Dichloroethane | 75 |

| 4 | Benzaldehyde | 60 | 1,2-Dichloroethane | 62 |

| 5 | 4-Bromobenzaldehyde | 80 | 1,2-Dichloroethane | 15 |

Table 2. Synthesis of β,β-disubstituted styrenes via an aldol addition-deformylative elimination sequence involving isobutyraldehyde and various aryl aldehydes. Data adapted from Downey et al. richmond.edu

Mukaiyama-Type Aldol Reactions

Involvement in Protecting Group Chemistry

The trimethylsilyl (TMS) group is a widely used protecting group in organic synthesis due to its chemical inertness, the ease of its introduction, and its selective removal. wikipedia.org

This compound is an example of a trimethylsilyl ester, where the acidic proton of a carboxylic acid is replaced by a TMS group. wikipedia.org This transformation is a common strategy to temporarily protect the carboxylic acid functionality during reactions that would otherwise be incompatible with the acidic proton, such as those involving organometallic reagents or hydrides. researchgate.nettandfonline.com

A key application is the temporary protection of unsaturated carboxylic acids during hydroboration reactions. researchgate.nettandfonline.com The carboxylic acid is first converted to its trimethylsilyl ester, often by reacting it with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base, or with hexamethyldisilazane (B44280) (HMDS). researchgate.nettandfonline.com The resulting TMS ester is stable to the hydroboration conditions. After the hydroboration of the carbon-carbon double bond, the TMS protecting group can be easily removed during aqueous workup, regenerating the carboxylic acid and yielding the desired hydroxy acid. tandfonline.com This strategy provides a convenient method for performing transformations on other parts of a molecule without isolating the intermediate silyl ester, making it a useful and efficient tool in multi-step synthesis. researchgate.nettandfonline.com

Selective Derivatization and Deprotection Mechanisms

This compound serves as a derivative of isobutyric acid, where the hydroxyl group is protected by a trimethylsilyl (TMS) group. This derivatization is a common strategy in organic synthesis to temporarily block the reactivity of a carboxylic acid.

The primary mechanism for the formation of this compound is the silylation of isobutyric acid. This typically involves reacting isobutyric acid with a silylating agent, such as trimethylchlorosilane (TMSCl), in the presence of a base like triethylamine (B128534) or pyridine. The base deprotonates the carboxylic acid, forming a carboxylate anion which then acts as a nucleophile, attacking the silicon atom of the silylating agent and displacing a leaving group (e.g., chloride).

Mechanism of Silylation:

Deprotonation: The base removes the acidic proton from the carboxylic acid (isobutyric acid) to form a carboxylate salt.

Nucleophilic Attack: The carboxylate oxygen attacks the electrophilic silicon atom of the trimethylsilylating agent.

Displacement: The leaving group on the silylating agent is expelled, resulting in the formation of the trimethylsilyl ester.

Deprotection , or the cleavage of the silyl ester, is crucial for restoring the original carboxylic acid functionality. Trimethylsilyl esters are known for their high lability, making them sensitive to both acidic and basic conditions. thieme-connect.de This sensitivity allows for their removal under mild conditions, which is advantageous in the synthesis of complex molecules. thieme-connect.de The deprotection mechanism typically involves hydrolysis.

Acid-Catalyzed Deprotection: In the presence of aqueous acid, the ester oxygen is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the silicon atom, leading to the cleavage of the Si-O bond and regeneration of the carboxylic acid and a silanol.

Base-Catalyzed Deprotection: Under basic conditions, a hydroxide (B78521) ion can attack the silicon atom, forming a pentacoordinate silicon intermediate which then breaks down to release the carboxylate anion. Subsequent acidification yields the carboxylic acid.

Fluoride-Mediated Deprotection: Fluoride (B91410) ions, often from sources like tetrabutylammonium (B224687) fluoride (TBAF), have a very high affinity for silicon. libretexts.orggelest.com The fluoride ion attacks the silicon atom, forming a stable Si-F bond and cleaving the Si-O bond of the ester, which is often a very mild and effective method. libretexts.orggelest.com

The relative ease of cleavage makes the TMS group a useful temporary protecting group for carboxylic acids during reactions where the acidic proton would interfere, such as hydroboration. researchgate.net

| Deprotection Method | Reagents | Conditions | Selectivity |

| Acidic Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Mild aqueous conditions | Very low; cleaves most silyl ethers and esters. gelest.com |

| Basic Hydrolysis | Aqueous Base (e.g., K₂CO₃ in Methanol) | Mild basic conditions | Can be selective over more robust protecting groups. gelest.com |

| Fluoride Ion Cleavage | Tetrabutylammonium Fluoride (TBAF), HF•Pyridine | Anhydrous or aqueous organic solvents (e.g., THF) | Highly effective; can be selective depending on the silyl group. libretexts.orggelest.com |

Other Transformative Reactions

Functionalization of Alcohols and Phenols

The formation of this compound is an example of O-silylation of a carboxylic acid. A parallel and widely used transformation is the O-silylation of alcohols and phenols to form trimethylsilyl (TMS) ethers. researchgate.net This reaction is a cornerstone of protecting group chemistry in organic synthesis, preventing unwanted reactions of the hydroxyl group. mdpi.comicm.edu.pl While this compound is the product of silylating an acid, related silylating agents are used for alcohols and phenols. The process generally involves reacting the alcohol or phenol (B47542) with a silylating agent like hexamethyldisilazane (HMDS) or trimethylchlorosilane (TMSCl), often with a catalyst. icm.edu.plorganic-chemistry.org

Various catalysts can be employed to facilitate the efficient silylation of alcohols and phenols. These catalysts activate the silylating agent or the hydroxyl group, enabling the reaction to proceed under mild conditions.

| Catalyst | Silylating Agent | Substrates | Key Features |

| Iodine | HMDS | Alcohols | Efficient and practically neutral conditions. organic-chemistry.org |

| Ru(OTf)₂ Complex | HMDS | Alcohols, Phenols | Magnetically separable and reusable nanocatalyst; fast reaction times. icm.edu.pl |

| NaOH | Hydrosilanes | Alcohols | Inexpensive catalyst for cross-dehydrogenative coupling. organic-chemistry.org |

| Silicatein-α (Enzyme) | Triethylsilanol | Phenols, Alcohols | Biocatalyst with a preference for phenols and S-enantiomers of chiral alcohols. mdpi.com |

Furthermore, silyl esters like this compound can potentially undergo transesterification with alcohols in the presence of a suitable catalyst. researchgate.net This reaction would involve the transfer of the trimethylsilyl group from the isobutyrate to another alcohol, generating a new silyl ether and isobutyric acid.

Conversions to Thiocyanates and Other Derivatives

Trimethylsilyl carboxylates, including this compound, can be directly converted into other valuable chemical entities. A notable transformation is the conversion to thiocyanates. Research has shown that silyl carboxylates react with a system composed of triphenylphosphine (B44618) (PPh₃), diethylazodicarboxylate (DEAD), and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) to yield the corresponding thiocyanates. organic-chemistry.orgresearchgate.net

This reaction, an adaptation of the Mitsunobu reaction, provides a highly selective method for this functional group transformation. organic-chemistry.org The process is believed to involve the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the thiocyanate anion. This method is advantageous as it avoids the need for preparing unstable thiocyanogen (B1223195) reagents. organic-chemistry.org

The same reagent system can also convert alcohols, thiols, and silyl ethers to thiocyanates, highlighting its versatility. organic-chemistry.orgresearchgate.net The chemoselectivity is a key feature; for instance, primary alcohols are favored over secondary and tertiary ones. organic-chemistry.org

Reaction Scheme for Conversion of Silyl Carboxylates to Thiocyanates: R-COOSiMe₃ + PPh₃ + DEAD + NH₄SCN → R-SCN + (and byproducts)

This transformation is significant as thiocyanates are important intermediates in the synthesis of various sulfur-containing compounds and heterocycles. wikipedia.orgorganic-chemistry.org

Oxidation Pathways Leading to Silyl Esters

While silyl esters are most commonly prepared by the silylation of a pre-existing carboxylic acid, they can also be formed through oxidative pathways. researchgate.netvulcanchem.com One of the primary routes involves the oxidation of aldehydes. Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents, including mild ones like atmospheric oxygen. britannica.comlibretexts.org When this oxidation is performed in the presence of a silylating agent, the resulting carboxylic acid can be trapped in situ to form a silyl ester.

This one-pot oxidation-silylation process can be advantageous, streamlining the synthetic sequence. The choice of oxidant is critical to ensure compatibility with the silylating agent and to prevent undesired side reactions.

Another documented, though more specific, oxidative pathway involves the reaction of O-silylated cyclic enediols with singlet oxygen. researchgate.net This reaction can proceed through two main pathways: an ene reaction to yield hydroperoxy silyl enol ethers, or an oxidative cleavage that produces silyl esters. The silyl ester is thought to arise from the rearrangement of an intermediate silylperoxy ketone. researchgate.net

| Oxidative Pathway | Starting Material | Key Reagents | Product |

| Aldehyde Oxidation | Aldehyde (R-CHO) | Oxidizing Agent (e.g., O₂, Tollens' reagent), Silylating Agent | Silyl Ester (R-COOSiMe₃) britannica.comlibretexts.org |

| Oxidative Cleavage | O-silylated cyclic enediol | Singlet Oxygen (¹O₂) | Silyl Ester researchgate.net |

| Oxidative Deprotection | Trimethylsilyl Ethers | HIO₃ / NaHSO₄·H₂O | Aldehydes/Ketones (not silyl esters) arkat-usa.org |

It is important to note that the oxidation of protected alcohols, such as trimethylsilyl ethers, typically leads to the formation of aldehydes and ketones, representing an oxidative deprotection rather than the formation of a silyl ester. arkat-usa.org

Applications of Trimethylsilyl Isobutyrate As a Reagent in Advanced Organic Synthesis

Catalysis and Reagent Development

The utility of trimethylsilyl (B98337) isobutyrate extends to the development of crucial reagents and catalytic systems that facilitate a variety of organic reactions.

Non-nucleophilic bases are sterically hindered organic bases that can deprotonate acidic protons without acting as a nucleophile. wikipedia.org These reagents are essential in modern organic synthesis for generating enolates and other carbanions cleanly. wikipedia.orgmlsu.ac.in While strong, non-nucleophilic bases are often anions, a variety of amines and nitrogen heterocycles also serve as moderately strong bases. wikipedia.org

Prominent examples of strong, silicon-based non-nucleophilic bases include sodium bis(trimethylsilyl)amide (NaHMDS) and potassium bis(trimethylsilyl)amide (KHMDS). wikipedia.org These are typically synthesized from hexamethyldisilazane (B44280). Another widely used base in this category is lithium diisopropylamide (LDA). wikipedia.orgmlsu.ac.in These powerful bases are crucial for reactions like the Claisen ester condensation, where they selectively deprotonate an ester to form an enolate without undergoing competing nucleophilic substitution. wikipedia.org The basicity of trimethylsilyl anions themselves can also be harnessed in specific synthetic contexts. caltech.edu

Table 1: Examples of Common Non-Nucleophilic Bases

| Base Name | Abbreviation | pKa of Conjugate Acid |

|---|---|---|

| Lithium diisopropylamide | LDA | ~36 |

| Sodium bis(trimethylsilyl)amide | NaHMDS | ~26 |

| Potassium bis(trimethylsilyl)amide | KHMDS | ~26 |

| N,N-Diisopropylethylamine | DIPEA (Hünig's Base) | 10.75 |

| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 |

Silyl (B83357) esters and related compounds are instrumental in promoting a variety of organic transformations. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), a related silyl compound, is a well-established Lewis acid catalyst for reactions like the Mukaiyama aldol (B89426) reaction and the Hosomi-Sakurai reaction. rsc.org The isobutyrate group, as seen in derivatives related to trimethylsilyl isobutyrate, has been identified as an effective protecting group in the synthesis of complex molecules like glycosides. mdpi.com It provides a good balance of stability and ease of removal, minimizing unwanted side reactions such as transacylation. mdpi.com

In glycosylation reactions, for instance, a tri-O-isobutyryl imidate donor demonstrated improved stability and reduced transacylation compared to its acetyl-protected counterpart, leading to effective and stereoselective preparations of β-anomers. mdpi.com Silylating agents also play a role in activating substrates; for example, trimethylsilyl chloride (TMSCl) in conjunction with hydrogen peroxide can selectively convert thiocarbonyls to carbonyls. organic-chemistry.org Furthermore, silyl compounds are used to generate key intermediates. For example, TMSOTf can promote aldol coupling-elimination reactions between aldehydes to yield β,β-disubstituted styrenes. richmond.edu

Complex Molecule Construction

The structural components of this compound make it a valuable building block for synthesizing more complex molecules, including those with applications in agriculture and materials science.

The synthesis of modern agrochemicals often involves the construction of complex organic molecules where specific structural motifs are required for biological activity. ua.es Chiral tetrahydrofurans, for example, are important building blocks for various agrochemicals. ua.es While direct use of this compound in major agrochemical products is not widely documented in the provided search results, its constituent parts—the isobutyrate and trimethylsilyl groups—are relevant. The isobutyrate group is a known substituent in various organic molecules, including natural products and synthetic compounds. google.com The development of synthetic methodologies, such as those for creating substituted styrenes or heterocyclic systems, provides a toolbox for assembling the complex structures needed in the agrochemical industry. richmond.eduresearchgate.net

Silicones, or polysiloxanes, are polymers characterized by a backbone of alternating silicon and oxygen atoms (–Si–O–). simtec-silicone.comresearchgate.net The production of these versatile materials, which range from oils and greases to elastomers, relies on the hydrolysis and condensation of silicon-containing precursors. simtec-silicone.comrsc.org A common synthesis route involves the hydrolysis of dichlorosilanes, such as dimethyldichlorosilane, which condenses to form polydimethylsiloxane (B3030410) (PDMS). simtec-silicone.comrsc.org

Trimethylsilyl groups are crucial in silicone polymer chemistry, primarily acting as chain terminators. researchgate.net By introducing a monofunctional silane (B1218182) containing a trimethylsilyl group, the polymerization process is capped, controlling the final chain length and properties of the polymer. researchgate.net This makes trimethylsilyl-containing compounds essential for producing silicone fluids and elastomers with specific molecular weights and viscosities. researchgate.net

Trimethylsilyl groups play a significant role in modern methods for synthesizing heterocyclic compounds. One notable example is the one-pot synthesis of 2-methylfurans from 3-(trimethylsilyl)propargyl carboxylates. richmond.edu In this process, promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine (B128534), the silylated propargyl acetate (B1210297) or a related carboxylate reacts with a ketone. richmond.edu The reaction proceeds through an alkylation-cyclization-desilylation sequence to yield tri- and tetra-substituted 2-methylfurans in good yields. richmond.edu The presence of the terminal trimethylsilyl group on the alkyne substrate is reported to be essential for the successful completion of the reaction sequence. richmond.edu 2-Methylfurans themselves are versatile synthetic intermediates that can be further modified. richmond.eduacs.org

Table 2: Synthesis of 2-Methylfuran 2a from Silylated Precursors

| Electrophile | Yield of 2a |

|---|---|

| 3-(Triethylsilyl)propargyl propionate (B1217596) | 71% |

| 3-(Trimethylsilyl)propargyl propionate (1b) | 85% |

Reaction involves the electrophile reacting with 2-pentanone in the presence of TMSOTf and Et3N. Data sourced from Sklar et al., 2021. richmond.edu

Lack of Evidence for Advanced Synthetic Applications of this compound

Following a comprehensive review of scientific literature and chemical databases, there is a notable absence of documented applications for the chemical compound This compound as a key reagent in advanced chemo-, regio-, diastereo-, and enantioselective organic synthesis as outlined in the requested article structure.

The primary role of the trimethylsilyl (TMS) group in organic chemistry is as a protecting group for alcohols, phenols, and carboxylic acids, rendering them chemically inert under specific reaction conditions. Compounds like this compound, which are silyl esters, are typically used as silylating agents to introduce this protective group.

While structurally related compounds, such as silyl enol ethers (e.g., silyl ketene (B1206846) acetals derived from isobutyrates), are extensively used in powerful stereoselective carbon-carbon bond-forming reactions like the Mukaiyama aldol addition, this compound itself does not appear to be directly employed as a reactant to control chemo-, regio-, or stereoselectivity in complex transformations.

Searches for specific strategies involving this compound for selective functionalization or in the design of diastereoselective and enantioselective reactions did not yield any established methodologies, detailed research findings, or data that would be necessary to construct the requested scientific article. For instance, a study that explored the use of trimethylsilyl ester derivatives in silyl-Prins cyclizations reported that these starting materials led to either no reaction or the formation of complex, unselective mixtures. mdpi.com Other research mentions related compounds, such as (R)-glycidyl isobutyrate or other silyl esters in different contexts, but does not feature this compound in the specific roles requested. frontiersin.orgnih.gov

Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline on the "" is not feasible due to the lack of supporting evidence in the current body of scientific research. The compound's utility appears to be confined to more fundamental applications, such as functional group protection, which fall outside the specified scope of advanced selective synthesis.

Spectroscopic and Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds, including trimethylsilyl (B98337) isobutyrate. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for characterizing trimethylsilyl isobutyrate. These one-dimensional NMR methods provide information on the chemical environment of each proton and carbon atom within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the trimethylsilyl (TMS) group and the isobutyrate moiety are observed. The protons of the nine equivalent methyl groups of the TMS moiety typically appear as a sharp singlet, while the protons of the isobutyrate group exhibit characteristic splitting patterns.

Similarly, the ¹³C NMR spectrum provides a unique signal for each chemically distinct carbon atom. libretexts.org The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei, providing valuable information about the connectivity and functional groups present in the molecule. libretexts.org The standard reference for both ¹H and ¹³C NMR is typically tetramethylsilane (B1202638) (TMS), which is defined as 0 ppm. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for Isobutyl Isobutyrate (a related compound)

| Chemical Shift (ppm) | Multiplicity |

| 3.84 | d |

| 2.53 | sept |

| 1.94 | m |

| 1.15 | d |

| 0.94 | d |

This table is based on predicted data for a structurally similar compound, isobutyl isobutyrate, and serves as an illustrative example. hmdb.ca

Table 2: General ¹³C NMR Chemical Shift Ranges for Functional Groups Relevant to this compound

| Functional Group | Chemical Shift Range (ppm) |

| C=O (Ester) | 160-185 |

| C-O (Ester) | 50-90 |

| C-C=O | 20-50 |

| CH₃ (Alkyl) | 10-35 |

| Si-CH₃ | -2 to 5 |

This table provides typical chemical shift ranges for the functional groups present in this compound. compoundchem.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. scribd.com These experiments provide correlation information between different nuclei within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which proton is attached to which carbon. scribd.comrsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically over two to three bonds. scribd.com It helps to identify adjacent protons in the molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two to four bonds. scribd.comrsc.org This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, thereby piecing together the entire molecular skeleton. scribd.com

The application of these 2D NMR techniques provides a comprehensive and detailed structural map of this compound, confirming the ester linkage between the isobutyryl group and the trimethylsilyl moiety. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. scioninstruments.com

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In many applications, silylation is used as a derivatization technique to increase the volatility of less volatile compounds, making them amenable to GC-MS analysis. organomation.com

The GC column separates the components of a mixture based on their boiling points and interactions with the stationary phase. scioninstruments.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a "molecular fingerprint," which can be used to identify the compound. youtube.com The derivatization of molecules into their trimethylsilyl esters can significantly increase their retention times in GC, allowing for better separation from other components. nih.gov

Proper sample preparation is crucial for obtaining high-quality and reliable GC-MS data. scioninstruments.com The goal is to prepare a clean, concentrated sample in a volatile solvent that is compatible with the GC-MS system. scioninstruments.com Key considerations include:

Solvent Selection: The choice of solvent is critical. Volatile organic solvents are preferred, while water, strong acids, and strong bases should generally be avoided. scioninstruments.com

Derivatization: For non-volatile or thermally labile compounds, derivatization is often necessary to make them suitable for GC-MS analysis. scioninstruments.com Silylation, the process of replacing an active hydrogen with a trimethylsilyl group, is a common derivatization method. organomation.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. gcms.cz However, it's important to note that silylating reagents can be sensitive to moisture. researchgate.net

Purification and Concentration: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction can be used to remove interfering matrix components and concentrate the analyte of interest. scioninstruments.com Following extraction, a nitrogen blowdown technique is often employed to gently evaporate the solvent and concentrate the sample. organomation.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com The resulting spectra provide information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group (typically in the range of 1700-1750 cm⁻¹), C-O stretching vibrations, and the characteristic bands associated with the trimethylsilyl group, such as the Si-C stretching and CH₃ rocking vibrations. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

A thorough review of scientific literature indicates that a single-crystal X-ray diffraction analysis for the specific chemical compound this compound has not been reported. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. lookchem.comuhu-ciqso.es The process involves diffracting a beam of X-rays off a single crystal of a substance and analyzing the resulting diffraction pattern to elucidate the atomic and molecular structure. uol.decarleton.edu This method provides definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. uhu-ciqso.escarleton.edu

While crystallographic data for this compound itself is not available, the technique has been successfully applied to more complex molecular structures and coordination polymers that incorporate either trimethylsilyl or isobutyrate groups.

For instance, research on coordination polymers has utilized X-ray crystallography to characterize structures containing isobutyrate ligands. In one such study, the solid-state structure of a one-dimensional strontium(II) coordination polymer, [Sr(ib)2(H2mda)]n (where ib is isobutyrate and H2mda is N-methyldiethanolamine), was determined. The analysis revealed a monoclinic crystal system with the space group P21/c, demonstrating how isobutyrate moieties coordinate to the metal center.

Similarly, the trimethylsilyl group is a common component in molecules subjected to crystallographic analysis. For example, the crystal structure of 4-(trimethylsilyl)indole was confirmed by single-crystal X-ray analysis, providing precise data on the molecular geometry. In another instance, the structure of bis[(trimethylsilyl)methyl]bis-(2,2'-bipyridyl)chromium(III) iodide was elucidated, showing a cis-octahedral geometry around the chromium ion.

The absence of a reported crystal structure for this compound suggests that the compound may be a liquid at room temperature and does not readily form crystals suitable for single-crystal X-ray diffraction analysis under standard conditions. Obtaining a solid-state structure would likely require specialized crystallization techniques, such as in situ cryocrystallization. Without experimental diffraction data, no definitive information on its solid-state structure, and consequently no crystallographic data table, can be provided.

Computational and Theoretical Chemistry Studies on Trimethylsilyl Isobutyrate

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict a wide range of properties, from molecular energies and geometries to reactivity and spectroscopic characteristics.

Electronic Structure Calculations and Energetic Characterization

Electronic structure calculations are at the heart of quantum chemistry, providing a detailed description of the distribution of electrons within a molecule. For a compound like trimethylsilyl (B98337) isobutyrate, these calculations would reveal crucial information about its stability and fundamental properties.

Methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and calculate its electronic energy. The choice of basis set, such as the 6-311++G(d,p) basis set, is crucial for obtaining accurate results.

Key energetic properties that can be calculated include:

Heat of Formation: This value indicates the stability of the molecule relative to its constituent elements.

Ionization Potential: The energy required to remove an electron, providing insight into the molecule's ability to act as an electron donor.

Electron Affinity: The energy released when an electron is added, indicating its capacity to act as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

For analogous simple esters, DFT calculations have been effectively used to determine these properties. For instance, a study on various organic molecules, including esters, utilized DFT to calculate global reactivity descriptors. These calculations provide a foundation for understanding the electronic characteristics of the ester functional group in different chemical environments.

Table 1: Hypothetical Electronic Properties of Trimethylsilyl Isobutyrate Based on Analogous Compounds

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -9.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | ~ 1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 11.0 eV | Indicates high kinetic stability. |

| Dipole Moment | ~ 2.0 D | Suggests moderate polarity. |

Note: These values are illustrative and would need to be confirmed by specific calculations on this compound.

Furthermore, the molecular electrostatic potential (MESP) surface can be calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the MESP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials around the silicon and carbonyl carbon atoms, suggesting sites for nucleophilic attack.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the reactivity of chemical compounds. By analyzing various descriptors derived from the electron density, DFT can provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

For this compound, DFT calculations could be used to determine a range of reactivity descriptors:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Fukui Functions and Dual Descriptors: These are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely pinpoint the carbonyl carbon as a primary site for nucleophilic attack and the carbonyl oxygen for electrophilic attack.

A DFT study on the mechanically activated hydrolysis of a silyl (B83357) ester bond provides a practical example of how these principles are applied. The study used DFT to calculate activation energies for different reaction pathways, identifying the most favorable mechanism for bond cleavage. Such an approach could be directly applied to this compound to predict its hydrolytic stability and reaction mechanisms.

Table 2: Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Conceptual Significance |

| Chemical Hardness (η) | High value would suggest high stability and low reactivity. |

| Electrophilicity Index (ω) | Moderate value would indicate its susceptibility to nucleophilic attack. |

| Fukui Function f+(r) | Would highlight the regions most susceptible to nucleophilic attack (e.g., the carbonyl carbon and silicon atom). |

| Fukui Function f-(r) | Would indicate the regions most susceptible to electrophilic attack (e.g., the carbonyl oxygen). |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This technique allows for the exploration of conformational changes, intermolecular interactions, and the simulation of reaction processes over time.

Exploration of Conformational Landscapes and Intermolecular Interactions

The flexibility of the this compound molecule, particularly around the Si-O and C-C single bonds, allows it to adopt various conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. By simulating the molecule in different solvents, it is also possible to study how intermolecular interactions with solvent molecules influence the conformational preferences.

For example, a conformational analysis of similar flexible molecules using MD simulations can reveal the populations of different conformers at a given temperature. This information is crucial for understanding the molecule's average structure and how its shape influences its physical and chemical properties. The simulations can also provide insights into non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern how the molecules interact with each other and with their environment.

Simulating Reaction Pathways and Transition State Dynamics

MD simulations, particularly with methods like umbrella sampling or metadynamics, can be employed to simulate chemical reactions and determine the free energy profile along a reaction coordinate. This approach allows for the identification of transition states and the calculation of activation energies, providing a dynamic understanding of the reaction mechanism.

For the hydrolysis of this compound, MD simulations could model the approach of a water molecule to the ester, the formation of the tetrahedral intermediate, and the final cleavage of the Si-O bond. These simulations would provide a detailed, time-resolved picture of the bond-breaking and bond-forming processes, complementing the static picture provided by quantum chemical calculations. The Nudged Elastic Band (NEB) method is another powerful technique used to find the minimum energy path between reactants and products, allowing for the precise location of the transition state structure.

Computational Organic Synthesis Design

Computer-assisted organic synthesis (CAOS) has become an increasingly valuable tool for designing efficient synthetic routes to target molecules. These tools utilize large databases of chemical reactions and sophisticated algorithms to propose retrosynthetic pathways, breaking down a complex target molecule into simpler, commercially available starting materials.

For a relatively simple molecule like this compound, CAOS tools could be used to explore various synthetic strategies. The software would analyze the ester and silyl functionalities and suggest relevant bond disconnections.

Potential retrosynthetic disconnections for this compound that could be identified by CAOS software include:

Disconnection of the Si-O bond: This would lead back to isobutyric acid (or its corresponding acyl chloride or anhydride) and a trimethylsilylating agent, such as trimethylsilyl chloride or hexamethyldisilazane (B44280).

Disconnection of the C-O bond: This would suggest a reaction between a trimethylsilanolate and an isobutyryl halide.

Several software platforms are available for retrosynthesis planning, including:

Chematica (Synthia™)

IBM RXN for Chemistry

AiZynthFinder

ASKCOS

These tools can rapidly generate and evaluate numerous synthetic routes, considering factors such as reaction yield, cost of starting materials, and potential side reactions. This computational approach can significantly accelerate the process of designing and optimizing the synthesis of this compound and other target molecules.

Computer-Aided Retrosynthetic Analysis

Computer-aided synthesis planning (CASP) has revolutionized the way chemists approach the synthesis of organic molecules. chemrxiv.orgnih.govresearchgate.netnih.gov Retrosynthesis, a technique that involves deconstructing a target molecule into simpler, commercially available precursors, is at the heart of this approach. researchgate.netnih.gov Modern CASP tools utilize extensive databases of chemical reactions and sophisticated algorithms, often incorporating machine learning, to propose viable synthetic routes. researchgate.netmit.edu

For this compound, a computer-aided retrosynthetic analysis would typically start by identifying the key functional group, the silyl ester. The program would then search its database for known reactions that form this moiety. The most common disconnection would be at the silicon-oxygen bond, suggesting a reaction between a trimethylsilylating agent and isobutyric acid or its corresponding carboxylate.

The table below illustrates a simplified output from a hypothetical computer-aided retrosynthetic analysis for this compound, showcasing potential precursors and the corresponding reaction types.

| Target Molecule | Disconnection | Precursors | Reaction Type |

| This compound | Si-O bond | Isobutyric acid, Trimethylsilyl chloride | Silylation |

| This compound | Si-O bond | Sodium isobutyrate, Trimethylsilyl chloride | Nucleophilic Substitution |

| This compound | C-C bond | (Not a primary disconnection for this simple molecule) | |

| This compound | Si-C bond | (Not a primary disconnection for this simple molecule) |

These tools not only suggest disconnections but also rank them based on various factors such as the prevalence of the reaction in the literature, the commercial availability of the precursors, and predicted reaction yields. mit.edu For instance, the silylation of a carboxylic acid is a very common and high-yielding reaction, so this route would likely be ranked highly by a CASP program. The effectiveness of these programs is continually improving, with some models successfully identifying reactants within the top 10 suggestions in over 70% of test cases. mit.edu

Prediction of Reaction Outcomes and Selectivity

Beyond planning synthetic routes, computational chemistry plays a crucial role in predicting the outcomes and selectivity of chemical reactions. mit.edunih.govacs.orgsemanticscholar.org This is particularly important for compounds like this compound, where the reactivity of the silyl ester group can be influenced by various factors. Machine learning models, trained on vast datasets of experimental reactions, can predict the major product of a reaction with a good degree of accuracy. mit.edunih.govacs.orgsemanticscholar.orgresearchgate.net

These predictive models work by representing molecules and reactions in a way that a computer can understand, often as graphs or "fingerprints". mit.edunih.govacs.org The model then learns the patterns that govern chemical reactivity from the training data. For this compound, such a model could be used to predict its behavior in various reactions, such as hydrolysis, transesterification, or amidation.

One of the challenges in predicting reactions involving silyl compounds is capturing the subtle electronic and steric effects that govern their stability and reactivity. For example, a model might predict the hydrolysis of a silyl ester under certain conditions. The accuracy of this prediction would depend on how well the model has been trained on similar reactions and whether it can correctly interpret the influence of the trimethylsilyl group. Some models have shown difficulty in distinguishing between different types of silyl ethers and esters, which can lead to incorrect predictions of reactivity. mit.eduacs.org

The performance of these predictive models is often evaluated by how frequently they correctly identify the major product of a reaction. The table below presents typical performance metrics for such models, based on published studies.

| Model Performance Metric | Accuracy |

| Top-1 Accuracy (Correct product is the top prediction) | 71.8% |

| Top-3 Accuracy (Correct product is in the top 3 predictions) | 86.7% |

| Top-5 Accuracy (Correct product is in the top 5 predictions) | 90.8% |

| Top-10 Accuracy for Precursor Prediction | 74.1% |

Data adapted from studies on general organic reaction prediction and may not be specific to this compound. mit.edusemanticscholar.org

These computational tools are continually being refined to better handle the complexities of organic chemistry. For this compound, they offer the potential to screen for optimal reaction conditions, predict potential side products, and understand the factors that control its reactivity, all before a single experiment is conducted in the lab.

Future Directions and Emerging Research Avenues in Trimethylsilyl Isobutyrate Chemistry

Development of Novel Catalytic Systems for Silyl (B83357) Ester Transformations

The transformation of silyl esters like trimethylsilyl (B98337) isobutyrate is intrinsically linked to the power of catalysis. The future in this domain lies in the creation of novel catalytic systems that offer enhanced performance, greater selectivity, and improved sustainability over current methods. Research into the broader class of silyl esters indicates a significant push towards organocatalysis, first-row transition metals, and highly specialized ligand development, all of which are directly applicable to trimethylsilyl isobutyrate.

A key area of development is the use of cooperative catalytic systems. For instance, a cobalt-based catalyst featuring a Lewis acidic boron site has been engineered for the stereoselective synthesis of (Z)-silyl enol ethers from aldehydes. acs.org This system's ability to function under mild conditions and tolerate a wide range of substrates suggests its potential application for transformations involving the enolate of this compound. acs.org Similarly, diarylprolinol silyl ethers have become powerful organocatalysts in their own right, primarily leveraging enamine and iminium-ion catalysis to construct complex molecules. acs.org The principles governing these catalysts could be harnessed to develop new asymmetric reactions where this compound serves as a key building block.

Future catalytic systems will likely focus on overcoming existing challenges, such as the chemoselective activation of the silyl ester in the presence of other sensitive functional groups. The development of catalysts that can differentiate between various ester types or activate the C-O bond of this compound under exceptionally mild, waste-free conditions is a primary goal. Palladium-catalyzed hydrochlorocarbonylation of alkenes, which uses chlorosilane as a mild HCl source, points toward the innovative use of silicon-based reagents in catalytic cycles that could be adapted for reactions involving this compound. researchgate.net

Table 1: Emerging Catalytic Strategies for Silyl Ester Transformations and Their Potential Application to this compound

| Catalytic Strategy | Description | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Cooperative Cobalt-Boron Catalysis | A cobalt center and a Lewis acidic boron site work in synergy to activate substrates for single-carbon extension of aldehydes to (Z)-silyl enol ethers. acs.org | Catalytic C-C bond formation using the enolate derived from this compound. | High stereoselectivity, mild reaction conditions, broad substrate scope. acs.org |

| Diarylprolinol Silyl Ether Organocatalysis | Utilizes enamine and iminium-ion activation modes for a wide range of asymmetric transformations. acs.org | Asymmetric additions and functionalizations where this compound acts as a nucleophile precursor. | Metal-free, high enantioselectivity, robust and widely applicable. acs.org |

| Palladium-Catalyzed Carbonylations | Novel methods for synthesizing carbonyl compounds, such as using chlorosilanes as an in-situ acid source for hydrochlorocarbonylation. researchgate.net | Development of new carbonylation reactions where this compound is a substrate or product. | High functional group tolerance, generation of reactive intermediates under mild conditions. researchgate.net |

| Solid-Phase Esterification Catalysts | Development of robust, reusable solid catalysts for continuous flow esterification processes. riken.jp | Sustainable, high-yield synthesis of this compound in continuous flow systems. | High stability, reusability, suitability for industrial-scale production. riken.jp |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and reproducibility. nso-journal.orgrsc.org For this compound, integration into these platforms is a key future direction that could unlock new synthetic efficiencies and possibilities.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is particularly well-suited for transformations involving reactive intermediates. nih.gov The precise control over parameters like temperature, pressure, and residence time minimizes the formation of byproducts and allows for reactions that are difficult to control in batch. pharmafeatures.com The synthesis of pharmaceutical intermediates has been successfully demonstrated in flow, including steps like ester reduction and lithiation, which are relevant to the chemistry of silyl esters. nih.govmdpi.com Future work could focus on developing a telescoped, continuous-flow process for the synthesis of α-functionalized amides and esters starting from a carboxylic acid precursor, passing through a this compound intermediate without isolation. acs.org

Automated synthesis platforms, often coupled with machine learning algorithms, are revolutionizing how chemical reactions are discovered and optimized. researchgate.netbeilstein-journals.org These systems can perform numerous experiments in a high-throughput manner, rapidly screening catalysts, solvents, and reaction conditions. nso-journal.org An automated platform could be employed to optimize the synthesis of this compound itself or to explore its reactivity in novel transformations. For example, a fully integrated synthesizer, "AutoSyn," has been developed to produce drug-like molecules on demand, demonstrating the potential for such systems to handle the multistep sequences where this compound could be an intermediate. acs.org

Exploration of Bio-Inspired Synthetic Methodologies

Nature provides the ultimate blueprint for efficient and selective synthesis. Bio-inspired methodologies, particularly those employing enzymatic catalysts, represent a burgeoning research area with immense potential for the chemistry of this compound. These approaches offer unparalleled selectivity under mild, environmentally benign conditions. researchgate.net

Enzymatic esterification, often using lipases, is a well-established green method for producing flavor esters. bohrium.comacs.orgrsc.org This technology could be directly applied to the synthesis of this compound, offering a sustainable alternative to traditional chemical methods. Research into immobilizing enzymes in novel matrices, such as sol-gels, enhances their stability and reusability, making the process more economically viable. acs.org Furthermore, bio-inspired approaches are not limited to synthesis. The use of enzymes in cascade reactions, where multiple transformations occur in a single pot, is a powerful strategy. One could envision a chemoenzymatic cascade where an enzyme selectively hydrolyzes a related ester to isobutyric acid, which is then trapped in situ via a chemical silylation step to form this compound.

Inspired by the iterative assembly of polyketides in nature, synthetic chemists are developing methods for the rapid construction of complex molecules from simple building blocks. acs.org While direct enzymatic incorporation of a silyl group is not common in nature, the principles of modular, bio-inspired synthesis could be applied. This compound, with its reactive silyl group, could serve as a unique building block in such iterative synthetic sequences, offering a masked hydroxyl or carboxyl functionality that can be revealed in a later step.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and guiding experimental design. mdpi.comscielo.br For this compound, advanced computational modeling offers a pathway to a deeper, molecular-level understanding of its behavior and reactivity, which is crucial for developing novel applications.

DFT modeling can be used to investigate the transition states of reactions involving this compound, providing insight into selectivity and reaction kinetics. For example, theoretical studies on the acid-catalyzed esterification mechanism of carboxylic acids have successfully modeled the formation of cyclic prereaction complexes and transition structures, yielding results that align well with experimental data. zendy.ioresearchgate.net Similar models could be constructed for the silylation of isobutyric acid or the transformation of this compound, helping to optimize reaction conditions and catalyst design. researchgate.net

Beyond static DFT calculations, the use of Computational Fluid Dynamics (CFD) is emerging as a powerful tool, especially when combined with kinetic models for process optimization in flow reactors. chemisgroup.usmdpi-res.comrsc.org CFD can simulate the interplay of fluid flow, heat transfer, and reaction kinetics within a reactor, allowing for in silico optimization that reduces the need for extensive, resource-intensive experimentation. pharmafeatures.com For a continuous flow process involving this compound, CFD could predict optimal reactor geometry, flow rates, and temperature profiles to maximize yield and minimize impurities. rsc.org

Table 2: Computational Approaches for Investigating this compound

| Computational Method | Area of Investigation | Potential Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Mapping energy profiles, identifying transition states, and understanding the role of catalysts in transformations. mdpi.commdpi.com |

| DFT-based Descriptors | Reactivity and Selectivity | Predicting reactivity, stability, and chemo-, regio-, and stereoselectivity of reactions. zendy.io |

| Computational Fluid Dynamics (CFD) | Process Optimization in Flow Chemistry | Simulating flow patterns, mixing, and heat transfer to optimize reactor design and operating conditions for synthesis. pharmafeatures.comchemisgroup.us |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Modeling the active site of an enzyme during the synthesis or transformation of this compound to understand substrate binding and catalysis. scielo.br |

Synergistic Approaches Combining Synthesis and Theoretical Studies

The most rapid and profound advances in chemistry often occur at the interface of experimental and theoretical work. openaccessjournals.com A synergistic approach, where computational modeling guides and rationalizes laboratory experiments, represents the ultimate future direction for unlocking the full potential of this compound. rsc.orgrsc.org

This collaborative loop begins with a computational prediction. For example, DFT calculations might suggest that a novel, unexplored catalyst could efficiently mediate a coupling reaction with this compound. rsc.org This hypothesis is then tested experimentally. The results of these experiments—yields, selectivities, and byproduct formation—are fed back into the computational model to refine it. This iterative process accelerates the discovery of optimal reaction conditions and can reveal subtle mechanistic details that would be difficult to discern from experiments alone. mdpi.com

This synergy is particularly powerful in complex systems. For instance, in developing an automated flow synthesis, computational models (including CFD and kinetics) can predict a promising set of initial conditions, which are then implemented on the physical platform. Real-time analytical tools monitor the output, and this data is used by a machine learning algorithm to suggest the next set of experimental conditions, creating a self-optimizing system. beilstein-journals.org Applying such an integrated workflow to the chemistry of this compound would not only lead to highly efficient synthetic protocols but could also uncover entirely new reactivity patterns, pushing the boundaries of what is currently possible with this versatile silyl ester.

Q & A

Q. GC–MS parameters :

- Column: Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm).

- Temperature gradient: 50°C to 300°C at 10°C/min.

- Ionization: Electron impact (EI) at 70 eV.

- Key challenge : Differentiate isomers by optimizing methoxylation to reduce complexity .

Q. What are the primary applications of this compound in chemical derivatization?

- Role : Enhances volatility and thermal stability of polar compounds (e.g., sugars, organic acids) for GC–MS analysis.

- Case study : Used in metabolomics to profile plant-based vs. traditional meats, enabling detection of >200 metabolites .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized in biphasic systems?

- Experimental design :

- Phase-transfer catalysts : Use tetrabutylammonium bromide (TBAB) to improve interfacial reactivity.

- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-limiting steps.

- Contradictions : Some studies report reduced efficiency with polar aprotic solvents (e.g., DMF) due to side reactions .

Q. What mechanisms explain the role of tertiary amines in trimethylsilylation reactions?

- Mechanistic insights :

- Triethylamine acts as a proton scavenger, neutralizing trifluoromethanesulfonic acid (a byproduct of TMSOTf).

- Alternative bases (e.g., pyridine) show lower efficiency due to steric hindrance or weaker basicity.

- Theoretical support : DFT calculations suggest coordination between TMSOTf and the carbonyl oxygen of methyl isobutyrate .

Q. How do data contradictions arise in metabolic flux analysis involving this compound?

- Sources of error :

- Derivatization bias : Incomplete silylation of hydroxyl groups leads to underrepresentation of metabolites.

- Matrix effects : Co-eluting compounds in complex samples (e.g., blood, plant extracts) suppress ionization.

Q. What novel biosynthesis routes exist for isobutyrate derivatives, and how do they compare to chemical synthesis?

- Bioproduction strategy :

- Enzymatic pathways : Dehydrogenase-free systems convert glucose to isobutyrate via in vivo fermentation.

- Advantages : Higher enantiomeric purity and reduced environmental impact vs. petrochemical routes.

- Limitations : Lower yield (∼30%) due to competing pathways (e.g., ethanol production) .

Methodological Tables

Q. Table 1. Comparison of Derivatization Reagents for GC–MS Analysis

| Reagent | Target Functional Groups | Reaction Time | Stability | Reference |

|---|---|---|---|---|

| MSTFA | -OH, -NH₂, -COOH | 30 min @ 50°C | High | |

| BSTFA | -OH, -SH | 20 min @ 60°C | Moderate | – |

| TMSI | -COOH, -PO₄ | 60 min @ 70°C | Low | – |

Q. Table 2. Key Reaction Parameters for Trimethylsilylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| TMSOTf concentration | 1.0–1.2 equiv. | ↑↑ |

| Triethylamine ratio | 1.5–2.0 equiv. | ↑ |

| Solvent polarity | Low (e.g., CH₂Cl₂) | ↑↑ |

| Temperature | 25–40°C | ↔ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.